3-(5-ethyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxamido)propanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxolinic acid can be synthesized through several methods. One common synthetic route involves the reaction of 5-ethyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid with propanoic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, oxolinic acid is produced using large-scale chemical reactors. The process involves the same basic synthetic route but is optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxolinic acid undergoes various chemical reactions, including:
Oxidation: Oxolinic acid can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can convert oxolinic acid into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired product .
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Oxolinic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to produce various quinoline derivatives.
Biology: Oxolinic acid is used to study bacterial DNA gyrase inhibition, which is crucial for understanding bacterial replication and transcription.
Medicine: It has been investigated for its potential use as an antibacterial agent in treating infections caused by Enterobacteriaceae.
Industry: Oxolinic acid is used in the production of antibacterial coatings and materials.
Mechanism of Action
Oxolinic acid exerts its effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By binding to the DNA gyrase-DNA complex, oxolinic acid prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and growth .
Comparison with Similar Compounds
Similar Compounds
- Nalidixic acid
- Ciprofloxacin
- Norfloxacin
Uniqueness
Oxolinic acid is unique due to its specific structure, which allows it to effectively inhibit DNA gyrase. Compared to other quinolone antibiotics, oxolinic acid has a distinct quinoline ring system with a dioxolo group, enhancing its antibacterial activity .
Properties
IUPAC Name |
3-[(5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl)amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-2-18-7-10(16(22)17-4-3-14(19)20)15(21)9-5-12-13(6-11(9)18)24-8-23-12/h5-7H,2-4,8H2,1H3,(H,17,22)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEPUNBYKXNTIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146564 | |
Record name | beta-Alanine, N-((5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo(4,5-g)quinolin-7-yl)carbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104571-64-4 | |
Record name | beta-Alanine, N-((5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo(4,5-g)quinolin-7-yl)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104571644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Alanine, N-((5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo(4,5-g)quinolin-7-yl)carbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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